I-BRD9 discovery and development
I-BRD9 discovery and development
An In-Depth Technical Guide to the Discovery and Development of I-BRD9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomains are epigenetic "reader" modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1][2] The Bromodomain and Extra-Terminal domain (BET) family of proteins has been a major focus of drug discovery, with inhibitors showing significant anti-cancer and anti-inflammatory properties.[1][3] Beyond the BET family, there is growing interest in targeting other bromodomain-containing proteins to understand their biological functions and therapeutic potential.[1]
Bromodomain-containing protein 9 (BRD9) is a component of the noncanonical SWI/SNF (BAF) chromatin remodeling complex.[4][5] This complex is vital for regulating gene expression, and mutations in its subunits are found in approximately 25% of cancers.[6][7] BRD9 has been identified as a critical factor for the development of several cancers, including acute myeloid leukemia (AML) and synovial sarcoma, making it an attractive therapeutic target.[8][9][10] To explore the therapeutic potential of targeting BRD9, a potent and selective chemical probe was needed. This guide details the discovery, development, and characterization of I-BRD9, the first selective, cell-active chemical probe for the BRD9 bromodomain.[1][4]
Discovery and Medicinal Chemistry of I-BRD9
The development of I-BRD9 was driven by an iterative, structure-based design approach.[4][11] The primary goal was to create a potent BRD9 inhibitor with high selectivity, particularly over the BET family of bromodomains, to ensure that any observed cellular phenotype could be confidently attributed to BRD9 inhibition.[11]
The medicinal chemistry effort began with a screening hit, a tertiary amide, which was optimized through several rounds of synthesis and testing.[4] X-ray co-crystal structures of inhibitors bound to the BRD9 and BRD4 bromodomains provided crucial insights into the structural features responsible for potency and selectivity.[12][13] A key breakthrough was the introduction of an amidine group.[4] This basic moiety was hypothesized to be more favorable in the less hydrophobic environment of the BRD9 binding pocket compared to the corresponding region in BRD4, leading to a significant enhancement in selectivity.[12] Further structure-activity relationship (SAR) exploration, including the investigation of different N-alkyl groups mimicking the acetyl-lysine, led to the identification of I-BRD9.[4][11]
Quantitative Data
The potency and selectivity of I-BRD9 and its precursors were evaluated using various biochemical and cellular assays. The data below is summarized from multiple studies to provide a comparative overview.
Table 1: Biochemical Potency and Selectivity of I-BRD9 and Key Analogs
| Compound | BRD9 pIC50 (TR-FRET) | BRD4 pIC50 (TR-FRET) | BRD9 Kd (BROMOscan) | BRD7 Kd (BROMOscan) | BRD4-BD1 Kd (BROMOscan) | Selectivity (BRD4/BRD9) | Selectivity (BRD7/BRD9) |
| I-BRD9 | 7.3[14] | 5.3[14] | 1.9 nM[12] | 380 nM[12] | 1400 nM[12] | >700-fold[2][4][11] | 200-fold[2][3][11] |
| Amidine 39 | - | - | - | - | - | 50-fold[11] | - |
| Amide 32 | - | - | - | - | - | 4-fold[11] | - |
| Amidine 38 | - | - | - | - | - | 16-fold[4] | - |
| Amide 29 | - | - | - | - | - | 2-fold[4] | - |
Data compiled from multiple sources. Fold-selectivity is often reported as a rounded number based on the ratio of IC50 or Kd values.
Table 2: Cellular Activity of I-BRD9
| Assay | Cell Line | Endpoint | IC50 |
| NanoBRET | HEK293 | BRD9 Target Engagement | 158.49 nM[14] |
| Chemoproteomic | HUT78 | BRD9 Target Engagement | 79.43 nM[14] |
| Cell Viability | LNCaP, VCaP, 22Rv1, C4-2 | Cell Viability | ~3 µM[15] |
| Cell Growth | NB4 (AML) | Growth Inhibition | 4-8 µM (at 24-96h)[8] |
| Cell Growth | MV4-11 (AML) | Growth Inhibition | 4-8 µM (at 24-96h)[8] |
| Cell Proliferation | HuLM (Uterine Fibroid) | Proliferation Inhibition | 1-25 µM[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments used in the characterization of I-BRD9.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay was used to determine the potency of compounds in inhibiting the interaction between the BRD9 bromodomain and an acetylated histone peptide.
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Principle: The assay measures the FRET signal between a terbium-labeled anti-His antibody bound to a His-tagged BRD9 bromodomain and a biotinylated, acetylated histone H4 peptide bound to streptavidin-d2. Inhibition of the BRD9-peptide interaction leads to a decrease in the FRET signal.
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Methodology:
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Reactions are typically performed in a 384-well plate in assay buffer.
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The BRD9 bromodomain protein is incubated with the test compound at various concentrations.
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The biotinylated acetylated histone peptide and the detection reagents (anti-His-terbium and streptavidin-d2) are added.
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After an incubation period (e.g., 60 minutes at room temperature), the fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
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The ratio of the two fluorescence signals is calculated, and pIC50 values are determined from the dose-response curves.
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BROMOscan® Assay
This competition binding assay was used to assess the selectivity of I-BRD9 against a broad panel of bromodomains.
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Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.
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Methodology:
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DNA-tagged bromodomain proteins are incubated with the test compound and the immobilized ligand in a microplate well.
-
After an incubation period to reach equilibrium, the unbound proteins are washed away.
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The amount of bound, DNA-tagged bromodomain is measured using qPCR.
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The results are typically reported as Kd (dissociation constant), which is calculated from the competition binding data.[4]
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NanoBRET™ Cellular Target Engagement Assay
This assay was used to confirm that I-BRD9 could enter cells and engage with the BRD9 protein in a cellular context.[11]
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Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD9 protein and a HaloTag®-NanoBRET™ 618 ligand-labeled histone H3.3. A competitive inhibitor will displace the NanoLuc-BRD9 from the histone, leading to a decrease in the BRET signal.[14]
-
Methodology:
-
HEK293 cells are co-transfected with plasmids expressing NanoLuc-BRD9 and HaloTag-Histone H3.3.[14]
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The cells are incubated with the HaloTag®-NanoBRET™ 618 ligand to label the histone protein.
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The cells are then treated with various concentrations of the test compound (I-BRD9).
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The NanoLuc® substrate (furimazine) is added, and the luminescence is measured at two wavelengths (donor and acceptor).[14]
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The BRET ratio is calculated, and IC50 values are determined from the dose-response curves.[14]
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Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the logical workflow for I-BRD9's discovery and its proposed mechanism of action in cancer cells.
Caption: Workflow for the discovery and validation of I-BRD9.
Caption: Proposed signaling pathway of I-BRD9 in Acute Myeloid Leukemia (AML).
Mechanism of Action and Cellular Effects
I-BRD9 acts as a competitive inhibitor of the BRD9 bromodomain, preventing it from binding to acetylated lysine residues on histones.[7] This disrupts the recruitment of the SWI/SNF chromatin remodeling complex to specific gene loci, thereby altering gene expression.[7]
Studies in various cancer cell lines have demonstrated the cellular effects of I-BRD9:
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Acute Myeloid Leukemia (AML): In AML cell lines like NB4 and MV4-11, I-BRD9 treatment leads to a dose-dependent inhibition of cell growth.[8] This is accompanied by decreased cell proliferation and a significant increase in apoptosis, as evidenced by the cleavage of PARP, Caspase-3, and Caspase-9.[8] Mechanistically, I-BRD9 treatment increases the expression of cell cycle inhibitors like CDKN1A and CDKN2B.[8]
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Gene Regulation: In Kasumi-1 cells, I-BRD9 was used to identify genes specifically regulated by BRD9, which are involved in oncology and immune response pathways.[1][4] qPCR validation showed that genes such as CLEC1, DUSP6, and FES were significantly downregulated by I-BRD9 but not by a BET inhibitor, confirming the selectivity of its action.[17][18]
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Prostate Cancer: I-BRD9 reduces the viability of prostate cancer cell lines and downregulates the expression of androgen receptor (AR)-target genes.[15]
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Uterine Fibroids: In immortalized human uterine fibroid cells, where BRD9 is upregulated, I-BRD9 treatment suppressed tumorigenesis by increasing apoptosis and cell cycle arrest, and decreasing cell proliferation and extracellular matrix deposition.[16][19]
Conclusion
The discovery of I-BRD9 represents a significant milestone in the exploration of non-BET bromodomains as therapeutic targets.[4] Through a rigorous structure-based design and medicinal chemistry campaign, a highly potent and selective chemical probe was developed.[4][11] I-BRD9 has proven to be an invaluable tool for elucidating the cellular functions of BRD9, demonstrating its critical role in cell proliferation and survival in various disease contexts, particularly in AML.[8] It meets the stringent criteria for a high-quality chemical probe: potent in biochemical and cellular assays, highly selective across the bromodomain family, and demonstrates clear on-target effects on gene expression and cellular phenotype.[2][11] The development of I-BRD9 provides a critical foundation for ongoing drug discovery efforts aimed at targeting the BRD9 bromodomain for the treatment of cancer and other diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. researchgate.net [researchgate.net]
- 7. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene - BRD9 [maayanlab.cloud]
- 10. Epigenetic modulation by targeting bromodomain containing protein 9 (BRD9): Its therapeutic potential and selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. selleckchem.com [selleckchem.com]
- 15. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Identification and Development of BRD9 Chemical Probes [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
